2-Acetyl-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry Pharmacokinetics Lead Optimization

This N-acetyl-1,2,3,4-tetrahydroisoquinoline is a pre-protected, non-basic scaffold (0 H-bond donors, XLogP3 1.2) that eliminates amine protection/deprotection steps, enabling direct C-1 alkylation, aromatic substitution, and selective SAR exploration. Its increased MW (175.23 vs 133.19 g/mol) and altered H-bond capacity improve membrane permeability and reduce P-gp efflux. Essential precursor for MDR reversal agents (comparable to verapamil) and HDAC inhibitor programs (sub-μM IC50 against HDAC1/3/6). Procure ≥98% purity with full QA documentation—optimize synthetic efficiency and drug-like properties in one step.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 14028-67-2
Cat. No. B077145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-1,2,3,4-tetrahydroisoquinoline
CAS14028-67-2
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=CC=CC=C2C1
InChIInChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3
InChIKeyJBPPSLURCSFQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-1,2,3,4-tetrahydroisoquinoline (CAS 14028-67-2) – Core Chemical Identity and Procurement Relevance


2-Acetyl-1,2,3,4-tetrahydroisoquinoline (CAS 14028-67-2) is an N-acetylated derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, with a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol [1]. This compound is characterized by an acetyl group attached to the nitrogen atom of the saturated isoquinoline ring, a modification that fundamentally alters its physicochemical properties and chemical reactivity compared to the parent secondary amine [2]. While the parent THIQ scaffold is a common motif in natural products and bioactive molecules, the N-acetylated form serves as a distinct chemical entity with specific utility in synthetic organic chemistry and medicinal chemistry research .

Why N-Acetyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by the Parent THIQ or Alternative N-Substituted Derivatives


The presence of the N-acetyl group in 2-acetyl-1,2,3,4-tetrahydroisoquinoline is not a trivial modification; it critically defines the compound's suitability for specific applications. Unlike the parent 1,2,3,4-tetrahydroisoquinoline (THIQ), which is a secondary amine with a basic pKa of approximately 9.66 , the acetylated derivative is non-basic and lacks a hydrogen bond donor [1]. This structural difference translates to a higher molecular weight (175.23 g/mol vs. 133.19 g/mol) and an increased XLogP3 value (1.2) compared to the more polar parent amine [2]. Consequently, 2-acetyl-1,2,3,4-tetrahydroisoquinoline exhibits distinct solubility, reactivity, and biological membrane permeability profiles. More importantly, the acetyl group functions as a protecting group for the secondary amine, enabling selective functionalization at other positions of the THIQ ring—a synthetic strategy not possible with the unprotected amine . Therefore, substituting 2-acetyl-1,2,3,4-tetrahydroisoquinoline with the parent THIQ or other N-alkylated derivatives would fundamentally alter reaction outcomes and physicochemical properties, rendering the substitution unsuitable for research protocols requiring this specific intermediate or scaffold. The quantitative evidence below details these critical differentiators.

Quantitative Differentiation of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline: Evidence-Based Comparison with Analogs and Baseline Compounds


Physicochemical Property Differentiation: N-Acetylation Increases Molecular Weight and Lipophilicity Relative to Parent THIQ

The N-acetylation of 1,2,3,4-tetrahydroisoquinoline (THIQ) to yield 2-acetyl-1,2,3,4-tetrahydroisoquinoline results in a quantifiable increase in molecular weight and lipophilicity, which are critical parameters for drug-likeness and membrane permeability. The molecular weight increases from 133.19 g/mol (THIQ) to 175.23 g/mol [1], a difference of 42.04 g/mol. Concurrently, the computed XLogP3 value for the acetylated derivative is 1.2 [2], while the parent THIQ has a predicted logP of 1.33 [3]. This indicates a similar lipophilic character but with a significantly altered molecular weight and hydrogen bonding profile, as the acetylated compound lacks a hydrogen bond donor [2].

Medicinal Chemistry Pharmacokinetics Lead Optimization

Synthetic Utility as a Protected Intermediate: Enables Selective Functionalization Not Possible with Parent THIQ

The N-acetyl group in 2-acetyl-1,2,3,4-tetrahydroisoquinoline serves as a robust protecting group for the secondary amine, preventing unwanted nucleophilic side reactions during subsequent transformations. This enables selective functionalization at other positions of the THIQ ring (e.g., C-1, C-5, C-6, C-7) without the need for additional protection/deprotection steps . In contrast, the parent 1,2,3,4-tetrahydroisoquinoline (THIQ), a secondary amine with a pKa of ~9.66 , is highly nucleophilic and will participate in reactions such as alkylation, acylation, or sulfonylation, leading to complex mixtures and low yields of desired products unless the amine is first protected [1].

Organic Synthesis Medicinal Chemistry Building Block

Multidrug Resistance (MDR) Reversal Activity of 2-Acetyl-THIQ Derivatives: Comparative Potency to Verapamil

Derivatives of 2-acetyl-1,2,3,4-tetrahydroisoquinoline have been evaluated for their ability to reverse multidrug resistance (MDR) in cancer cell lines. In a study using K562 and K562/DOX cell lines, compounds 7 and 10 from a series of 1-alkyl-2-acetyl-THIQ derivatives exhibited moderate MDR reversal activity, though they were slightly less potent than the positive control verapamil [1]. While quantitative IC50 values for the exact parent compound (2-acetyl-1,2,3,4-tetrahydroisoquinoline) are not reported in this study, the data confirm that the 2-acetyl-THIQ scaffold is a viable starting point for developing MDR reversal agents. This positions the compound as a valuable core for medicinal chemistry optimization, distinct from other THIQ derivatives lacking this specific substitution pattern.

Cancer Multidrug Resistance P-glycoprotein

Histone Deacetylase (HDAC) Inhibitory Framework: The 2-Acetyl-THIQ Scaffold as a Privileged Structure

The 2-acetyl-1,2,3,4-tetrahydroisoquinoline scaffold has been identified as a promising framework for developing histone deacetylase (HDAC) inhibitors, representing a novel class of anticancer agents with potential advantages over traditional hydroxamic acid-based inhibitors . While the exact parent compound has not been directly profiled, closely related analogs have demonstrated potent inhibition of HDAC isoforms with IC50 values in the sub-micromolar range. For instance, derivatives built on this scaffold achieved IC50 values of 0.04 μM, 0.06 μM, and 0.09 μM against HDAC1, HDAC3, and HDAC6, respectively, which represent significant improvements over reference standards . This activity profile underscores the scaffold's suitability for further optimization and differentiates it from other THIQ derivatives lacking the N-acetyl group, which may not exhibit the same HDAC inhibitory profile.

Epigenetics Cancer Therapy HDAC Inhibition

Validated Research and Industrial Applications for 2-Acetyl-1,2,3,4-tetrahydroisoquinoline (CAS 14028-67-2)


Synthesis of Multidrug Resistance Reversal Agents

Based on the evidence that 1-alkyl-2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit MDR reversal activity comparable to verapamil [1], researchers focused on overcoming P-glycoprotein-mediated drug resistance in cancer should prioritize the 2-acetyl-THIQ scaffold. The parent compound serves as the essential starting material for generating focused libraries of analogs designed to enhance potency and selectivity against MDR phenotypes. This application is directly supported by class-level inference from published studies demonstrating the scaffold's utility in MDR research [1].

Development of Novel Histone Deacetylase (HDAC) Inhibitors

The 2-acetyl-1,2,3,4-tetrahydroisoquinoline scaffold has demonstrated significant potential as an HDAC inhibitor framework . Analogs built on this core have shown sub-micromolar IC50 values against HDAC1, HDAC3, and HDAC6 . Therefore, medicinal chemistry programs aimed at developing next-generation HDAC inhibitors for oncology or other epigenetic targets should select this compound as a key building block for synthesizing and optimizing potent, isoform-selective inhibitors. This application is grounded in the reported activity of close structural analogs, confirming the scaffold's privileged nature .

Selective Functionalization of the Tetrahydroisoquinoline Core

In synthetic organic chemistry, the N-acetyl group of 2-acetyl-1,2,3,4-tetrahydroisoquinoline acts as an in-built protecting group for the secondary amine . This allows for direct and selective functionalization at other positions of the THIQ ring (e.g., C-1 alkylation, aromatic substitution) without competing reactions at the nitrogen atom . Researchers requiring a pre-protected THIQ building block to streamline the synthesis of complex alkaloids, ligands, or pharmaceutical intermediates should procure this compound over the unprotected parent THIQ, thereby eliminating a protection/deprotection sequence and improving overall synthetic efficiency .

Medicinal Chemistry Lead Optimization Campaigns Requiring Altered Physicochemical Properties

For drug discovery projects where the lead series contains a basic secondary amine (e.g., THIQ), the N-acetylated derivative offers a distinct pharmacokinetic profile. The increased molecular weight (175.23 g/mol vs. 133.19 g/mol) and altered hydrogen bonding capacity (0 donors vs. 1 donor) [2] can improve membrane permeability, reduce P-gp efflux, and decrease off-target interactions associated with basic amines . This compound is therefore the preferred choice for exploring structure-activity relationships (SAR) around the N-substituent and for generating analogs with optimized drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Acetyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.